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Compound of Interest

Compound Name: Hodgkinsine B

Cat. No.: B15618118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of (–)-Hodgkinsine B, a complex polycyclic alkaloid. The featured methodology,

developed by Lindovska and Movassaghi, employs a convergent and diazene-directed

assembly of cyclotryptamine fragments. This innovative approach allows for the

stereocontrolled construction of the intricate carbon skeleton of Hodgkinsine B, including its

challenging quaternary stereocenters.

The synthesis is characterized by its modularity, enabling the strategic union of distinct

cyclotryptamine units. Key transformations include Rh- and Ir-catalyzed C–H amination

reactions for the functionalization of the monomeric building blocks, a novel silver-promoted

synthesis of aryl-alkyl diazenes, and a final photoextrusion of dinitrogen to forge the critical C–

C bonds. This methodology offers a robust and stereoselective route to a class of biologically

active natural products, providing a valuable tool for synthetic chemists and researchers in drug

discovery.[1][2][3]

Quantitative Data Summary
The following tables summarize the yields and key quantitative parameters for the synthesis of

(–)-Hodgkinsine B and its precursors.

Table 1: Synthesis of Key Intermediates
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Step Intermediate
Reagents and
Conditions

Yield (%) Notes

1

C3a-

bromocyclotrypta

mine ((+)-26)

(S)-TRIP, N1-

Teoc-tryptamine

methyl

carbamate

99

94%

enantiomeric

excess.[2]

2
Sulfamate ester

((+)-34)

Rh-catalysis,

dimeric diazene

((+)-32)

58 [2]

3
Trimeric diazene

(+)-38

AgOTf, DTBMP,

CH₂Cl₂, 22 °C
Not specified

4
Deprotected

trimer
TBAF High

Table 2: Final Steps in the Synthesis of (–)-Hodgkinsine B

Step Product
Reagents and
Conditions

Yield (%) Precursor

1
(–)-Hodgkinsine

B (3)
Red-Al 68

Deprotected

trimer

Experimental Protocols
The following are detailed experimental protocols for the key steps in the diazene-directed

synthesis of (–)-Hodgkinsine B.

Protocol 1: Synthesis of C3a-bromocyclotryptamine
((+)-26)
This protocol describes the enantioselective bromocyclization to form the key cyclotryptamine

building block.
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To a solution of N1-Teoc-tryptamine methyl carbamate in a suitable solvent, add the chiral

phosphoric acid catalyst (S)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl

hydrogenphosphonate ((S)-TRIP).

Cool the reaction mixture to the specified temperature.

Add the brominating agent (e.g., NBS) portion-wise over a set period.

Monitor the reaction by TLC or LC-MS until completion.

Upon completion, quench the reaction with a suitable quenching agent.

Extract the product with an organic solvent and wash the organic layer with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to afford C3a-bromocyclotryptamine

((+)-26).[2]

Protocol 2: Rh-catalyzed C–H Amination for Sulfamate
Ester ((+)-34) Synthesis
This protocol details the C-H amination of the dimeric diazene intermediate.

In a glovebox, charge a reaction vessel with the dimeric diazene ((+)-32), a rhodium catalyst

(e.g., Rh₂(esp)₂), an oxidant (e.g., PhI(OAc)₂), and a magnesium oxide.

Add a solution of the appropriate sulfamate reagent in a dry, degassed solvent.

Stir the reaction mixture at room temperature for the specified time.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, filter the reaction mixture through a pad of Celite.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the sulfamate ester

((+)-34).[2]

Protocol 3: Silver-Promoted Diazene Formation
This protocol describes the coupling of a hydrazine nucleophile with a C3a-

bromocyclotryptamine.

To a solution of the C3a-bromocyclotryptamine and an electronically attenuated hydrazine in

a suitable solvent (e.g., CH₂Cl₂), add a silver salt (e.g., AgOTf) and a non-nucleophilic base

(e.g., DTBMP).

Stir the reaction at room temperature until the starting material is consumed, as monitored by

TLC.

Filter the reaction mixture through Celite and concentrate the filtrate.

Purify the resulting diazene by column chromatography.[1]

Protocol 4: Photoextrusion of Dinitrogen and Final
Reduction to (–)-Hodgkinsine B
This protocol outlines the final steps to form the core structure of Hodgkinsine B.

Prepare a solution of the trimeric diazene intermediate in a suitable solvent in a quartz

reaction vessel.

Irradiate the solution with a UV lamp (e.g., 300 nm) at room temperature while stirring.

Monitor the reaction for the disappearance of the diazene starting material.

Upon completion, remove the solvent under reduced pressure.

The resulting crude product is then subjected to a deprotection step (e.g., with TBAF) to

remove any protecting groups.

Finally, dissolve the deprotected intermediate in a suitable solvent and treat with a reducing

agent like Red-Al to afford (–)-Hodgkinsine B.[1]
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Purify the final product by chromatography.

Visualizations
The following diagrams illustrate the key logical and experimental workflows in the synthesis of

(–)-Hodgkinsine B.
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Caption: Overview of the convergent synthesis of (–)-Hodgkinsine B.
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Caption: Key steps in the silver-promoted diazene formation.
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Caption: Mechanism of photoextrusion and C-C bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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